2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-pyridin-2-ylpyrrolidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-8-5-11(4-7-12-9-11)10-3-1-2-6-13-10/h1-3,6,12,14H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUWWLTVSILUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CCO)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594099 | |
| Record name | 2-[3-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178372-19-5 | |
| Record name | 2-[3-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 2 3 Pyridin 2 Yl Pyrrolidin 3 Yl Ethanol and Structural Congeners
De Novo Construction of the Pyrrolidine (B122466) Heterocycle
The pyrrolidine ring is a fundamental scaffold in numerous biologically active compounds. nih.govmdpi.com Its synthesis, particularly with control over stereochemistry, is a central theme in organic chemistry. Modern methods have moved towards more efficient and selective reactions for creating these five-membered nitrogen heterocycles. nih.gov
Enantioselective and Diastereoselective Synthetic Strategies for Pyrrolidine Rings
Achieving stereocontrol is paramount when synthesizing molecules with defined three-dimensional structures. Enantioselective and diastereoselective methods are employed to generate specific stereoisomers of the substituted pyrrolidine ring.
One of the most powerful techniques for this purpose is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.govacs.orgresearchgate.net This method can simultaneously create up to four stereogenic centers. acs.org The stereoselectivity can be controlled through the use of chiral auxiliaries or asymmetric catalysis. nih.gov For instance, the use of an N-tert-butanesulfinyl group on 1-azadienes acts as an effective chiral auxiliary, guiding the diastereoselective synthesis of densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.org Similarly, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, using novel phosphoramidite (B1245037) ligands, provides pyrrolidine cycloadducts with excellent yields and enantioselectivities. nih.gov
Organocatalysis also offers a robust approach. For example, organocatalytic enantioselective Michael additions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives, which are versatile precursors. rsc.org
| Method | Catalyst/Auxiliary | Key Features | Stereoselectivity | Ref |
| 1,3-Dipolar Cycloaddition | N-tert-butanesulfinyl group | Effective electron-withdrawing group, chiral auxiliary | High diastereoselectivity | acs.org |
| [3+2] Cycloaddition | Palladium / Phosphoramidite ligand | Tolerant of various imine acceptors | Excellent enantioselectivity | nih.gov |
| Michael Addition | Organocatalyst | Forms 5-alkyl-substituted pyrrolidine-3-carboxylic acids | High enantiomeric excess (97% ee) | rsc.org |
Multicomponent Reaction Approaches to Pyrrolidine Frameworks
Multicomponent reactions (MCRs) have emerged as highly efficient tools in modern synthetic chemistry for constructing complex molecules like pyrrolidines in a single operation. nih.govresearchgate.net These reactions offer significant advantages, including high atom economy, step efficiency, and reduced waste generation compared to traditional multi-step syntheses. researchgate.net
A notable example involves a TiCl₄-catalyzed multicomponent coupling that provides functionalized pyrrolidines with up to three contiguous asymmetric centers in one step. nih.gov This highly diastereoselective reaction combines an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.govacs.org Another versatile approach is the Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which generates pyrrolidines with high diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.orgacs.org The reaction proceeds through the in situ formation of an aldimine, which then reacts with the cyclopropanediester. organic-chemistry.org
The 1,3-dipolar cycloaddition strategy can also be executed as a one-pot, three-component cascade reaction, for example, between a piperidin-4-one derivative, isatin, and an amino acid like phenylalanine to generate complex spiro[oxindole-pyrrolidine] scaffolds. tandfonline.com
| Reaction Name | Components | Catalyst | Key Outcome | Ref |
| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, Silane | TiCl₄ | Highly substituted pyrrolidines with up to three stereocenters | nih.gov |
| Three-Component Reaction | Aldehyde, Amine, 1,1-Cyclopropanediester | Yb(OTf)₃ | cis-2,5-Disubstituted pyrrolidines in high yields | organic-chemistry.orgacs.org |
| 1,3-Dipolar Cycloaddition Cascade | Piperidinone derivative, Isatin, Phenylalanine | Thermal | Spiro[oxindole-pyrrolidine] scaffolds | tandfonline.com |
Cyclization Strategies for Pyrrolidine Ring Formation
Intramolecular cyclization is a direct and fundamental strategy for forming the pyrrolidine ring from acyclic precursors. mdpi.com These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring.
One innovative approach involves the ring contraction of pyridines . A photo-promoted reaction of pyridines with silylborane can produce N-boryl-2-azabicyclo[3.1.0]hex-3-ene derivatives, which serve as powerful synthons for functionalized pyrrolidines. osaka-u.ac.jpnih.gov This method provides rapid access to the pyrrolidine skeleton from abundant and readily available starting materials. osaka-u.ac.jp
Other cyclization strategies include intramolecular hydroamination/reduction of unactivated alkynes, which can be achieved using Et₃SiH and a catalytic amount of I₂ in a transition-metal-free process to yield substituted pyrrolidines with high diastereoselectivity. organic-chemistry.org Additionally, the intramolecular amination of organoboronates, proceeding through a 1,2-metalate shift of an aminoboron "ate" complex, is an effective method for producing pyrrolidines. organic-chemistry.org The formation of the pyrrolidine ring can also be achieved via the cyclization of 1,4-amino alcohols. mdpi.comnih.gov
Functionalization and Coupling of the Pyridine (B92270) Moiety
The second major challenge in synthesizing 2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol is the precise installation of the pyrrolidine substituent onto the pyridine ring at the C2 position. This requires regioselective functionalization methods, followed by a robust coupling strategy.
Regioselective Derivatization of Pyridine Rings at the 2-Position
Direct and selective functionalization of the electron-deficient pyridine ring can be challenging. nih.gov However, several powerful strategies have been developed to achieve regioselective C-H functionalization, particularly at the C2 position.
One of the most effective methods involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring, facilitating electrophilic attack and directing functionalization to the C2 position. researchgate.netnih.gov For instance, palladium-catalyzed cross-dehydrogenative coupling of pyridine N-oxides with toluene (B28343) can achieve regioselective arylation and benzylation. beilstein-journals.org After the coupling reaction, the N-oxide can be readily removed by deoxygenation to yield the C2-functionalized pyridine.
Transition-metal catalysis provides another avenue for direct C-H functionalization. A heterobimetallic Rh-Al catalyst has been shown to selectively monoalkylate 2,6-unsubstituted pyridines with alkenes at the C2 position. beilstein-journals.org This method offers excellent yields and good functional group tolerance. beilstein-journals.org
| Strategy | Catalyst/Reagent | Position of Functionalization | Key Advantage | Ref |
| N-Oxide Chemistry | Palladium | C2 | Powerful and attractive approach for mild reaction conditions | researchgate.netnih.gov |
| C-H Alkylation | Heterobimetallic Rh-Al | C2 | Selective monoalkylation of unsubstituted pyridines | beilstein-journals.org |
| C-H Alkenylation | Pd/Cu | C2 | Regio- and stereoselective synthesis of C2-alkenylated pyridines | nih.gov |
Cross-Coupling Methodologies for Pyridine-Pyrrolidine Linkage
Cross-coupling reactions are indispensable for forming the crucial C-C bond between the pyridine and pyrrolidine rings. These reactions typically involve coupling a pre-functionalized pyridine (e.g., a 2-halopyridine) with a pyrrolidine-containing organometallic reagent, or vice versa.
The Suzuki cross-coupling reaction is a widely used method for constructing C(sp²)-C(sp²) bonds and is applicable to the synthesis of bipyridine structures, demonstrating its utility for coupling heterocyclic rings. mdpi.com In the context of the target molecule, this would involve coupling a 2-halopyridine with a 3-borylated pyrrolidine derivative. A significant challenge in pyridine coupling reactions is the tendency of the bipyridine product to coordinate with and deactivate the palladium catalyst. mdpi.com
An alternative, modern approach involves a radical-radical coupling process . A pyridine-pyridine cross-coupling has been developed between pyridyl phosphonium (B103445) salts and cyanopyridines using B₂pin₂ as an electron-transfer reagent. nih.govresearchgate.net This reaction proceeds via dearomatized radical intermediates and achieves complete regio- and cross-selectivity, offering a novel pathway for linking pyridine units that could be adapted for pyridine-pyrrolidine linkage. nih.govresearchgate.net Palladium-catalyzed hydroarylation has also been reported for the synthesis of 3-aryl pyrrolidines, representing a direct coupling of an aryl group to the pyrrolidine C3 position. chemrxiv.org
Strategic Introduction and Modification of the Ethanol (B145695) Side Chain
The formation of the 2-hydroxyethyl group at the C-3 position is a critical transformation in the total synthesis of this compound. This is typically accomplished by the chemical modification of a precursor functional group, such as an ester, carboxylic acid, or nitrile, which is already attached to the C-3 quaternary center.
The conversion of a C-3 functional group into the desired ethanol side chain is most commonly achieved through reduction. The choice of reducing agent and reaction conditions is dictated by the nature of the precursor.
A primary method for this transformation is the reduction of a carboxylic acid ester, such as ethyl 3-(pyridin-2-yl)pyrrolidine-3-carboxylate. This reaction typically employs powerful hydride-donating reagents to ensure the complete reduction of the ester to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH4) is a frequently used reagent for this purpose, capable of reducing esters and other carbonyl compounds effectively. nih.gov The general transformation involves the nucleophilic attack of hydride ions on the electrophilic carbonyl carbon of the ester, leading to the formation of the alcohol after an aqueous workup.
Another well-established reducing agent is lithium borohydride (B1222165) (LiBH4), which is also effective for the reduction of esters to alcohols. researchgate.net In some synthetic routes, a two-step reduction using a combination of reagents like sodium borohydride and iodine can be employed to chemoselectively reduce lactam carbonyls in the presence of other ester groups, although for a simple ester reduction, stronger hydrides are more direct. sci-hub.se
The following table summarizes common reduction techniques applicable to the conversion of a C-3 ester precursor to the target alcohol.
| Precursor Functional Group | Reagent(s) | Typical Solvent(s) | General Applicability & Notes |
| Carboxylic Acid Ester (-COOEt) | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | A powerful, non-selective reducing agent for esters, amides, and carboxylic acids. nih.gov |
| Carboxylic Acid Ester (-COOEt) | Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF), Ethanol | A milder alternative to LiAlH₄, still effective for ester reduction. researchgate.net |
| Carboxylic Acid (-COOH) | Borane (BH₃) THF complex | Tetrahydrofuran (THF) | Effective for reducing carboxylic acids in the presence of other functional groups. sci-hub.se |
The successful incorporation of the hydroxyethyl (B10761427) group is contingent on the design and synthesis of a suitable pyrrolidine precursor bearing a modifiable functional group at the C-3 position. The key challenge is the construction of the 3-pyridyl-3-substituted pyrrolidine core.
A common strategy involves the synthesis of pyrrolidine-3-carboxylic acid derivatives. google.com These compounds, such as (3S,4S)-1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acid, serve as versatile intermediates. google.com For the target molecule, a precursor like 1-benzyl-3-(pyridin-2-yl)pyrrolidine-3-carboxylic acid ethyl ester would be ideal. The synthesis of such precursors can be achieved through multi-step sequences, often involving cycloaddition reactions or conjugate additions. For instance, a [3+2] dipolar cycloaddition using azomethine ylides is a powerful method for constructing highly substituted pyrrolidine rings. acs.org
Another viable precursor is a nitrile, such as 3-(pyridin-2-yl)pyrrolidine-3-carbonitrile . The nitrile group can be hydrolyzed to a carboxylic acid and subsequently reduced, or in some cases, directly reduced to the corresponding amine and then converted to the alcohol, though this is a more circuitous route.
The table below outlines potential precursors and general synthetic approaches for their preparation.
| Precursor Name | Structure | General Synthetic Approach |
| Ethyl 3-(pyridin-2-yl)pyrrolidine-3-carboxylate | Michael addition of ethyl 2-(pyridin-2-yl)acetate to an N-protected aziridine (B145994) or similar strategy followed by cyclization. | |
| 3-(Pyridin-2-yl)pyrrolidine-3-carbonitrile | Conjugate addition of 2-(pyridin-2-yl)acetonitrile to an activated alkene like N-benzylmaleimide, followed by reduction and cyclization steps. |
Overall Synthetic Accessibility and Route Optimization for this compound
A linear synthesis based on the precursors discussed above would involve: 1) formation of the substituted pyrrolidine ring with a C-3 handle (ester or nitrile), and 2) reduction to the final ethanol product. However, modern catalytic methods offer more convergent and potentially efficient alternatives.
Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has emerged as a broad-scope method to directly generate 3-aryl pyrrolidines. chemrxiv.orgresearchgate.netnih.gov This approach could potentially be adapted to install the pyridin-2-yl group directly onto a pre-functionalized pyrroline (B1223166) ring, thereby simplifying the synthetic sequence. The optimization of such a catalytic process would involve screening palladium catalysts, ligands, and reaction conditions to achieve high regioselectivity and yield. mdpi.com
More novel strategies could also be considered for optimization. For example, a photo-promoted ring contraction of pyridine derivatives using a silylborane has been shown to produce functionalized pyrrolidines. nih.gov While complex, this method offers a unique pathway from simple pyridines to complex pyrrolidine structures. nih.gov
A comparison of potential synthetic strategies highlights the trade-offs between classical and modern approaches.
| Synthetic Strategy | Key Steps | Advantages | Disadvantages |
| Classical Linear Synthesis | 1. Michael Addition2. Cyclization/Reduction3. Ester Reduction (e.g., LiAlH₄) | Well-established reactions; predictable outcomes. nih.gov | Multi-step; potentially low overall yield; use of stoichiometric, hazardous reagents. |
| Palladium-Catalyzed Hydroarylation | 1. Synthesis of pyrroline precursor2. Pd-catalyzed C-H arylation | High atom economy; direct installation of aryl group. chemrxiv.orgresearchgate.net | Requires optimization of catalyst system; potential for side reactions. chemrxiv.org |
| [3+2] Cycloaddition | 1. Generation of azomethine ylide2. Cycloaddition with a pyridyl-alkene | Convergent; can build complexity quickly; potential for stereocontrol. acs.org | Substrate synthesis can be complex; requires specific catalyst systems (e.g., Iridium). acs.org |
Ultimately, the optimal route depends on factors such as scale, desired stereochemistry, and available starting materials. For laboratory-scale synthesis, a convergent approach using modern catalytic methods like palladium-catalyzed hydroarylation may offer the most efficient path to this compound and its analogs.
Elucidating Stereochemical Aspects and Conformational Dynamics of 2 3 Pyridin 2 Yl Pyrrolidin 3 Yl Ethanol
Analysis of Chiral Centers within the Pyrrolidine-Pyridine Framework
The molecular structure of 2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol features a single stereocenter, which is a key determinant of its chirality. This chiral center is located at the C3 position of the pyrrolidine (B122466) ring, the carbon atom to which both the pyridine (B92270) ring and the ethanol (B145695) side chain are attached.
Table 1: Analysis of the Chiral Center in this compound
| Feature | Description |
| Location of Chiral Center | C3 of the pyrrolidine ring |
| Substituents on Chiral Center | 1. Pyridin-2-yl group2. Ethanol group (-CH₂CH₂OH)3. C2 of the pyrrolidine ring4. C4 of the pyrrolidine ring |
| Number of Possible Stereoisomers | Two (a pair of enantiomers) |
| Designation of Enantiomers | (R)-2-(3-(pyridin-2-yl)pyrrolidin-3-yl)ethanol(S)-2-(3-(pyridin-2-yl)pyrrolidin-3-yl)ethanol |
The presence of this single chiral center gives rise to two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers. These are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The specific spatial arrangement of the four different groups around the C3 carbon dictates the absolute configuration of each enantiomer. The existence of these enantiomers is a critical aspect of the molecule's chemistry, as they may exhibit different biological activities and interactions with other chiral molecules.
Influence of Stereoisomerism on Molecular Architecture and Spatial Orientation
The pyrrolidine ring itself is not planar and adopts a puckered conformation, typically an "envelope" or "twist" form. The substituents on the ring can exist in either a pseudo-axial or pseudo-equatorial position. The preferred orientation of the pyridine and ethanol groups will be influenced by steric and electronic factors, and this preference will differ between the (R) and (S) enantiomers. This can lead to distinct three-dimensional shapes for each stereoisomer, impacting how they fit into binding sites of enzymes or receptors.
Methodologies for Stereocontrol in Synthesis of Pyridine-Pyrrolidine Derivatives
The synthesis of specific stereoisomers of 3-substituted pyrrolidine derivatives is a significant area of research in organic chemistry. Several strategies can be employed to achieve stereocontrol in the synthesis of compounds like this compound.
One common approach is to utilize a chiral pool starting material . For instance, enantiomerically pure proline or its derivatives can serve as a starting point. nih.gov Chemical modifications of the proline ring can lead to the desired 3-substituted pyrrolidine with a defined stereochemistry.
Another powerful technique is asymmetric catalysis . This involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction. For the synthesis of 3-aryl-pyrrolidines, methods such as diastereoselective 1,3-dipolar cycloadditions of azomethine ylides with alkenes have been developed. acs.org The use of a chiral auxiliary on the azomethine ylide or a chiral metal catalyst can induce high levels of stereoselectivity, leading to the preferential formation of one enantiomer. acs.orgacs.org
Furthermore, diastereoselective reactions can be employed. This often involves creating a second chiral center in the molecule to influence the stereochemistry of the first. Subsequent removal of the temporary chiral center can yield the desired enantiomerically enriched product. nih.gov The separation of enantiomers from a racemic mixture using techniques like chiral chromatography is also a viable, though often less efficient, method. nih.govresearchgate.net
Table 2: Methodologies for Stereocontrolled Synthesis of Chiral Pyrrolidines
| Methodology | Description | Key Features |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., proline) as starting materials. nih.gov | Inherits stereochemistry from the starting material. |
| Asymmetric Catalysis | Employment of a chiral catalyst to control the stereochemical course of a reaction. acs.org | Can achieve high enantiomeric excess; catalytic in nature. |
| Diastereoselective Synthesis | Introduction of a temporary chiral auxiliary to direct the formation of a new stereocenter. nih.gov | Relies on steric and electronic control from the auxiliary. |
| Chiral Resolution | Separation of enantiomers from a racemic mixture. nih.govresearchgate.net | Can be achieved by chiral chromatography or crystallization with a chiral resolving agent. |
Conformational Analysis of the Bicyclic System and Side Chain
The interaction between the pyridine and pyrrolidine rings, as well as the ethanol side chain, will influence the preferred conformation. Intramolecular hydrogen bonding between the hydroxyl group of the ethanol side chain and the nitrogen atom of the pyrrolidine or pyridine ring could play a significant role in stabilizing certain conformations. nih.gov
Advanced Computational and Spectroscopic Characterization of 2 3 Pyridin 2 Yl Pyrrolidin 3 Yl Ethanol
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. researcher.lifenih.gov For 2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol, these studies would provide critical insights into its behavior at a subatomic level.
A primary focus of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) and pyrrolidine (B122466) nitrogen atoms, while the LUMO would likely be distributed across the aromatic pyridine ring. Calculations would yield electrostatic potential maps, visually representing electron-rich areas (nucleophilic sites, such as the nitrogen atoms and the hydroxyl oxygen) and electron-poor areas (electrophilic sites).
Reactivity descriptors, such as Fukui functions, can be calculated to predict the most probable sites for nucleophilic and electrophilic attack with precision. researchgate.net For instance, DFT analysis on substituted pyridines has been used to successfully predict their nucleophilic character, which is a key aspect of their reactivity. researcher.life A similar analysis for the target compound would quantify the nucleophilicity of its nitrogen atoms, guiding the prediction of its behavior in chemical reactions.
Table 1: Predicted Electronic Properties from a Hypothetical DFT Study This table is illustrative and shows the type of data that would be generated from a DFT analysis.
| Parameter | Predicted Value/Location | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability, likely from N atoms. |
| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability, likely on the pyridine ring. |
| HOMO-LUMO Gap | ~ 6.0 eV | Suggests high kinetic stability. |
| Most Nucleophilic Center | Pyrrolidine Nitrogen | Predicted site for protonation or alkylation. |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. semanticscholar.org For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space—the full range of three-dimensional shapes the molecule can adopt through bond rotations.
An MD simulation would model the molecule within a simulated physiological environment (e.g., in a water box) at a given temperature and pressure. The simulation tracks the trajectory of each atom based on a force field, which describes the potential energy of the system. nih.gov This process generates a large ensemble of different conformations, revealing the most stable (lowest energy) and most frequently adopted shapes.
Key insights from MD simulations would include:
Preferred Conformations: Identifying the most stable spatial arrangements of the pyridine ring relative to the pyrrolidine ring and the orientation of the ethanol (B145695) side chain.
Intramolecular Interactions: Highlighting potential intramolecular hydrogen bonds, for example, between the hydroxyl group of the ethanol chain and the nitrogen atom of the pyridine or pyrrolidine ring.
Flexibility and Dynamics: Quantifying the flexibility of different parts of the molecule, such as the rotation of the ethanol side chain.
This information is crucial for understanding how the molecule might interact with biological targets, as its conformation often dictates its binding affinity and activity. While specific MD studies on this compound are not published, the methodology has been successfully applied to understand the behavior of guest solvent molecules, including ethanol, within crystal lattices, demonstrating its power in revealing molecular dynamics. nih.gov
Spectroscopic Analysis for Structural Validation and Elucidation
Spectroscopic techniques provide the definitive experimental evidence for a molecule's chemical structure. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be the primary methods for structural confirmation. rdd.edu.iqjst-ud.vn
Nuclear Magnetic Resonance (NMR)
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique hydrogen atom. Key predicted signals include multiplets for the aromatic protons on the pyridine ring (typically in the 7.0-8.5 ppm range), a series of complex multiplets for the non-equivalent methylene (B1212753) protons on the pyrrolidine ring and the ethanol chain, and a broad singlet for the hydroxyl (-OH) proton.
¹³C NMR: The carbon NMR spectrum would confirm the presence of 11 distinct carbon environments. Aromatic carbons of the pyridine ring would appear in the 120-150 ppm region, while the aliphatic carbons of the pyrrolidine ring and ethanol chain would resonate at higher fields (lower ppm values). The quaternary carbon, bonded to both rings and the ethanol group, would have a characteristic chemical shift.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity, confirming which protons are bonded to which carbons and identifying neighboring protons, allowing for the unambiguous assignment of all signals. jst-ud.vn
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Molecular Ion Peak: In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would show a prominent peak corresponding to its protonated molecular mass [M+H]⁺ at m/z 193.13, confirming its molecular formula of C₁₁H₁₆N₂O. nih.gov
Fragmentation Pattern: Under electron ionization (EI) or tandem MS (MS/MS) conditions, the molecule would fragment in a predictable manner. Common fragmentation pathways would likely include the loss of a water molecule (H₂O) from the ethanol group, cleavage of the ethanol side chain, and fragmentation of the pyrrolidine ring. Analysis of these fragments helps to piece together the molecular structure, similar to how the fragmentation of the basic pyrrolidine ring is a known diagnostic tool. nist.gov
Table 2: Predicted Spectroscopic Data for this compound This table is illustrative and shows the type of data expected from spectroscopic analysis.
| Technique | Feature | Predicted Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Multiplets between δ 7.0-8.5 ppm |
| Aliphatic Protons | Multiplets between δ 1.5-4.0 ppm | |
| Hydroxyl Proton | Broad singlet, variable shift | |
| ¹³C NMR | Pyridine Carbons | Signals between δ 120-150 ppm |
| Quaternary Carbon | Signal around δ 60-70 ppm | |
| Pyrrolidine/Ethanol Carbons | Signals between δ 25-65 ppm | |
| Mass Spec (ESI) | Molecular Ion [M+H]⁺ | Peak at m/z 193.13 |
| Mass Spec (EI) | Key Fragments | Peaks corresponding to loss of C₂H₄OH, H₂O, and fragments of the pyrrolidine ring. |
Theoretical Prediction of Reaction Pathways and Intermediate Stability
Computational chemistry can be used to model entire reaction pathways, providing insights that complement experimental studies. By employing DFT calculations, it is possible to map the potential energy surface of a proposed reaction involving this compound. nih.gov
For example, one could theoretically study the N-alkylation of the pyrrolidine nitrogen. The calculation would begin with the optimized geometries of the reactants (e.g., the target molecule and an alkyl halide). The simulation would then identify the transition state structure—the highest energy point along the reaction coordinate—and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, which is directly related to the reaction rate. nih.gov
Furthermore, the stability of any potential reaction intermediates, such as a protonated form of the molecule, can be assessed. By comparing the computed energies of different protonated species (e.g., protonation at the pyridine nitrogen vs. the pyrrolidine nitrogen), one can predict the most likely site of protonation, which is fundamental to understanding its acid-base chemistry. Such theoretical studies are crucial for designing efficient synthetic routes for new derivatives and for understanding potential metabolic pathways. tandfonline.comresearchgate.net
Mechanistic Investigations and Chemical Transformations Involving 2 3 Pyridin 2 Yl Pyrrolidin 3 Yl Ethanol
Reactivity Profiling of the Pyrrolidine (B122466) Nitrogen and Hydroxyl Group
The reactivity of 2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol is largely dictated by the nucleophilic and basic character of the secondary amine within the pyrrolidine ring and the nucleophilicity of the primary hydroxyl group. These two functional groups can react independently or in concert, depending on the reaction conditions.
The pyrrolidine nitrogen is a cyclic secondary amine and, as such, is a strong nucleophile and a moderately strong base. It can readily participate in a variety of common transformations typical for secondary amines.
N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom allows for facile reaction with electrophiles. It can undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to form the corresponding N-substituted derivatives. These reactions are fundamental for modifying the steric and electronic properties of the molecule.
Nucleophilic Addition: The nitrogen can act as a nucleophile in addition reactions, for instance, with Michael acceptors or in the opening of epoxides.
The primary hydroxyl group also exhibits characteristic reactivity:
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent.
Esterification: It can be converted to esters through reaction with carboxylic acids (Fischer esterification), acyl chlorides, or anhydrides. This transformation is often used to install protecting groups or to modify the molecule's biological activity.
Conversion to Leaving Groups: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chlorides. This activation facilitates subsequent nucleophilic substitution reactions.
The relative reactivity of the nitrogen and oxygen nucleophiles can often be controlled by the choice of reagents and reaction conditions, such as pH. For instance, under basic conditions, the more nucleophilic nitrogen is likely to react preferentially.
Table 1: Representative Chemical Transformations of the Pyrrolidine and Hydroxyl Groups
| Transformation | Reagent(s) | Product Functional Group |
| N-Alkylation | Methyl Iodide (CH₃I), K₂CO₃ | N-Methylpyrrolidine |
| N-Acylation | Acetyl Chloride (CH₃COCl), Et₃N | N-Acetylpyrrolidine |
| O-Esterification | Acetic Anhydride ((CH₃CO)₂O), Pyridine (B92270) | Ethanolic Acetate Ester |
| O-Oxidation (Aldehyde) | Pyridinium Chlorochromate (PCC) | Aldehyde |
| O-Oxidation (Carboxylic Acid) | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| O-Tosylation | p-Toluenesulfonyl chloride (TsCl) | Ethanolic Tosylate |
Chemical Transformations of the Pyridine Moiety
The pyridine ring in this compound is an electron-deficient aromatic heterocycle. This electronic nature makes it susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene (B151609).
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA). nih.gov This transformation alters the reactivity of the ring, activating the positions ortho and para to the nitrogen for both nucleophilic and electrophilic attack. biosynth.com
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, substitution is directed to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by the adjacent positive charge on the nitrogen. chemicalbook.commdpi.com
Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. researchgate.netnih.gov The electron-withdrawing nitrogen atom can stabilize the negative charge in the Meisenheimer-like intermediate. nih.gov
Table 2: Potential Transformations of the Pyridine Moiety
| Transformation Type | Reagent(s) | Position of Attack | Resulting Structure |
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine Nitrogen | Pyridine N-oxide derivative |
| Electrophilic Nitration | HNO₃ / H₂SO₄ | C-3 or C-5 | Nitropyridine derivative |
| Nucleophilic Substitution (with leaving group) | NaOCH₃ (if Cl at C-2) | C-2 | Methoxy-pyridine derivative |
Role as a Synthetic Intermediate in Complex Molecule Synthesis
The structural framework of this compound is a key feature in several biologically active molecules. Its pyrrolidine and pyridine components are common scaffolds in medicinal chemistry. wikipedia.org A notable example of a structurally related compound is Pozanicline (also known as ABT-089), a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that has been investigated for its nootropic and neuroprotective effects. nih.govmdpi.com
Pozanicline's chemical structure is 2-Methyl-3-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine. nih.gov Although the substitution pattern differs from the title compound, the presence of a substituted pyrrolidine ring linked to a pyridine moiety highlights the pharmaceutical relevance of this general structure. The title compound, this compound, can be considered a valuable intermediate for the synthesis of novel, analogous compounds. The primary alcohol provides a handle for further functionalization or for creating a linkage to other parts of a target molecule, for example, through an ether or ester bond. Synthetic chemists can utilize this intermediate to systematically modify the structure and explore structure-activity relationships (SAR) for various therapeutic targets.
Catalytic Applications and Ligand Development Potential
The presence of two nitrogen atoms and one oxygen atom makes this compound a potential tridentate ligand for coordinating with transition metals. The pyridine nitrogen, the pyrrolidine nitrogen, and the hydroxyl oxygen can all act as donor atoms. Pyridinyl alcohol compounds, in particular, are well-established as effective ligands in homogeneous catalysis. nih.gov The combination of a soft pyridine donor and a hard alcohol donor, along with the chiral center potential of the pyrrolidine ring, makes this molecule an attractive candidate for the development of new catalysts for asymmetric synthesis. researchgate.net
Transition metal complexes incorporating pyridinyl alcohol ligands have been successfully employed in a range of catalytic reactions, including polymerization and enantioselective additions. researchgate.netnih.gov The specific geometry and electronic properties of the metal complex, which can be fine-tuned by the ligand structure, are crucial for its catalytic activity and selectivity. By forming complexes with metals such as copper, nickel, or palladium, this compound could potentially catalyze reactions like C-C bond formation, hydrogenations, or oxidations. For instance, a dimeric copper(II) complex involving the related ligand 2-(1H-pyrrol-1-yl)ethanol has been synthesized and characterized, demonstrating the ability of such amino alcohols to form stable coordination compounds.
Emerging Research Directions and Future Challenges in Pyrrolidine Pyridine Chemistry
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of complex heterocyclic structures such as those containing pyrrolidine (B122466) and pyridine (B92270) moieties is increasingly guided by the principles of green chemistry. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key innovations include the use of alternative energy sources, eco-friendly solvents, and catalytic systems that offer high atom economy.
Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govnih.gov For the synthesis of pyridine derivatives, microwave irradiation has been successfully employed in one-pot, four-component reactions, demonstrating excellent yields (82-94%) in a fraction of the time (2-7 minutes) required by traditional procedures. nih.gov This efficiency is a hallmark of sustainable synthetic methods.
Another cornerstone of green synthesis is the use of environmentally benign solvents, with water being the ideal choice. nih.gov The development of water-based multicomponent reactions for pyridine synthesis, for instance using catalysts like SnCl₂·2H₂O, highlights a shift away from volatile and toxic organic solvents. nih.gov Furthermore, solvent-free, or "neat," reaction conditions represent an optimal green approach, offering benefits such as simplified work-up, easier product separation, and reduced chemical waste. rasayanjournal.co.in The application of mechanochemical activation, such as ball-milling in the presence of a biomass-derived acid catalyst, provides a solvent-free route to N-substituted pyrroles with short reaction times. nih.gov
Catalysis is central to green chemistry, with a focus on developing reusable and non-toxic catalysts. Zeolite catalysts have been effective in the three-component condensation reactions to form pyridines, while simple, inexpensive catalysts like FeCl₃ and NaHCO₃ have been used to construct the pyridine skeleton under green conditions. nih.gov These methods align with the goals of environmental protection by offering shorter reaction durations, higher yields, and simpler, cleaner workup procedures. rasayanjournal.co.in
Table 1: Comparison of Green Synthesis Methodologies for Heterocycles
| Methodology | Key Features | Advantages | Relevant Heterocycle |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Rapid reaction rates, higher yields, improved purity. nih.gov | Pyridines, Pyrrolidines nih.govnih.gov |
| Aqueous Media Reactions | Water is used as the reaction solvent. | Non-toxic, non-flammable, low cost, environmentally safe. nih.gov | Pyridines nih.gov |
| Solvent-Free Reactions | Reactions are conducted without a solvent, often using mechanochemistry. | Reduced waste, simplified workup, high efficiency. rasayanjournal.co.in | Pyrroles nih.gov |
| Catalyst-Mediated Synthesis | Employs catalysts like zeolites or simple metal salts. | High atom economy, reusability, mild reaction conditions. nih.gov | Pyridines nih.gov |
Development of Novel Organocatalytic and Biocatalytic Transformations
The field of asymmetric synthesis, crucial for producing enantiomerically pure compounds, has been revolutionized by organocatalysis and biocatalysis. These methodologies avoid the use of potentially toxic and expensive heavy metals, aligning with green chemistry principles. nih.gov
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. The pyrrolidine scaffold is a "privileged motif" in organocatalysis, with derivatives of the amino acid proline being among the most successful catalysts. nih.govbeilstein-journals.org These catalysts typically operate through the formation of transient enamines or iminium ions. Chiral pyrrolidines featuring a hydrogen-bonding donor group on a side chain can covalently bind one substrate while coordinating a second substrate through hydrogen bonds, thereby controlling the stereochemical outcome of the reaction. nih.gov This dual activation mechanism is highly effective in a variety of transformations, including asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govscilit.com Research focuses on designing new pyrrolidine-based organocatalysts with tailored steric and electronic properties to improve efficiency and expand the substrate scope. beilstein-journals.org For example, bifunctional thiourea-pyrrolidine catalysts have shown high diastereoselectivity and enantioselectivity in conjugate addition reactions.
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. This approach offers exceptional levels of selectivity (chemo-, regio-, and stereoselectivity) and operates under mild, aqueous conditions. For the synthesis of chiral pyrrolidines, engineered enzymes, particularly from the cytochrome P450 family, have been developed. nih.gov Through directed evolution, P450 variants have been engineered to catalyze intramolecular C(sp³)–H amination, converting sulfonyl azide (B81097) precursors into valuable pyrrolidine products with moderate to good yields and excellent enantioselectivity (up to 99:1 er). nih.gov Laccase enzymes have also been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones, demonstrating the potential of biocatalysis to create complex structures with all-carbon quaternary stereocenters under mild conditions. rsc.org
Table 2: Comparison of Catalytic Strategies in Pyrrolidine Synthesis
| Catalyst Type | Description | Key Advantages | Example Transformation |
| Organocatalysts | Small, chiral organic molecules (e.g., proline derivatives). nih.gov | Metal-free, low toxicity, readily available, high stereoselectivity. nih.govumb.edu | Asymmetric Michael Addition beilstein-journals.org |
| Biocatalysts | Enzymes (e.g., engineered cytochrome P450s, laccases). nih.govrsc.org | High selectivity, mild aqueous conditions, environmentally friendly. nih.gov | Intramolecular C-H Amination nih.gov |
Exploration of Supramolecular Interactions
The study of supramolecular interactions—non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces—is critical for understanding and controlling the assembly of molecules in the solid state. This knowledge is central to the field of crystal engineering, which aims to design and synthesize crystalline solids with desired physical and chemical properties. nih.gov
For molecules containing both pyridine and pyrrolidine rings, a rich variety of supramolecular interactions is possible. The nitrogen atom in the pyridine ring and the N-H group of the pyrrolidine can act as hydrogen bond acceptors and donors, respectively. These interactions can guide the formation of specific, predictable patterns known as supramolecular synthons. nih.gov The interplay between different types of hydrogen bonds (e.g., N-H···N, O-H···N) and other weak interactions dictates the final crystal packing.
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
Several AI frameworks have been developed to enhance synthetic planning:
Template-based models use codified reaction rules extracted from literature data to propose retrosynthetic steps.
Template-free models treat reaction prediction as a translation problem, directly converting reactant SMILES strings to product SMILES strings.
Hybrid models combine reaction templates with neural networks to rank and select the most plausible reaction pathways from a list of possibilities. mit.edu One such model achieved 71.8% accuracy in identifying the major product from a list of candidates in a cross-validation study. mit.edu
Table 3: Applications of AI/ML in Chemical Synthesis
| Application Area | AI/ML Technique | Function |
| Retrosynthesis Planning | Deep Neural Networks, Monte Carlo Tree Search. chemrxiv.orgnih.gov | Proposes multi-step synthetic pathways for a target molecule. researchgate.net |
| Reaction Outcome Prediction | Neural Networks, Graph-based models. mit.edunih.gov | Predicts the major product(s) and yield of a chemical reaction. mit.edu |
| Synthetic Route Optimization | Machine Learning algorithms trained on reaction databases. cas.org | Identifies novel or more efficient routes by analyzing vast chemical data. cas.org |
| Catalyst Design | Knowledge-based graph models. nih.gov | Guides molecular engineering of catalysts by interpreting steric and electronic influences. nih.gov |
Q & A
Q. What are the common synthetic routes for preparing 2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Cycloaddition or ring-closing metathesis to form the pyrrolidine ring, followed by nucleophilic substitution to introduce the pyridinyl group ().
- Hydroxy group functionalization : Acetylation (acetic anhydride/pyridine, 88% yield) or benzoylation (benzoyl chloride/DMAP, 81% yield) can modify the ethanol moiety ().
Critical factors include solvent choice (e.g., DMSO for fluorination), temperature control (0–5°C for cyanide additions), and catalysts (e.g., palladium acetate in cross-coupling reactions) ().
Q. What spectroscopic and computational methods are used to characterize this compound?
Answer:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., pyrrolidine ring protons at δ 2.01–4.43 ppm) and carbon connectivity ().
- InChI Key and molecular formula : PubChem-derived identifiers (e.g., InChI=1S/C7H10N2O) confirm structural integrity ().
- Mass spectrometry : Molecular ion peaks (e.g., m/z 138.17) validate molecular weight ().
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported synthesis yields?
Answer: Discrepancies in yields (e.g., 81% vs. 88% for benzoylation vs. acetylation) often arise from:
- Catalyst loading : Palladium acetate at 0.1 equiv. improves cross-coupling efficiency ().
- Purification methods : Column chromatography (hexane/ethyl acetate gradients) enhances purity ().
- Reagent stoichiometry : Excess fluorinating agents (e.g., KF in DMSO) mitigate side reactions (). Systematic Design of Experiments (DoE) can isolate critical variables (e.g., temperature, pH) ().
Q. What structural features of this compound influence its biological activity, and how can they be probed experimentally?
Answer:
- Dual functionality : The ethanol and pyridine groups enable hydrogen bonding and π-π stacking, critical for receptor binding ().
- Stereochemical effects : Enantiomeric purity (e.g., (2R)-configuration) impacts activity; chiral HPLC or circular dichroism can resolve stereoisomers ().
- Mechanistic studies : Radioligand binding assays (for receptor affinity) and molecular dynamics simulations (for binding kinetics) elucidate interactions with targets like neurotransmitter receptors ().
Q. How can researchers address discrepancies in biological activity data across studies?
Answer: Contradictions (e.g., variable IC values) may stem from:
Q. What methodologies are recommended for studying the compound’s potential as a pharmaceutical intermediate?
Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing ethanol with carboxylate) and test bioactivity ().
- Metabolic stability assays : Liver microsome models (human/rat) assess cytochrome P450-mediated degradation ().
- Toxicity profiling : Ames tests (for mutagenicity) and hERG channel assays (for cardiac risk) are critical for preclinical evaluation ().
Methodological Considerations
Q. How can researchers validate the compound’s purity and stability under experimental conditions?
Answer:
- HPLC-DAD/MS : Quantify impurities (<0.5%) and detect degradation products ().
- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV) for 4 weeks; monitor changes via FTIR or NMR ().
Q. What computational tools are effective for predicting physicochemical properties?
Answer:
- LogP calculation : Use software like MarvinSketch or PubChem to estimate hydrophobicity (logP ~1.2) ().
- pKa prediction : ACD/Labs or SPARC models predict ionizable groups (e.g., pyridine N pKa ~4.9) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
